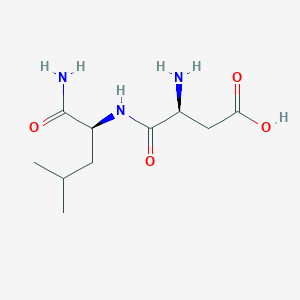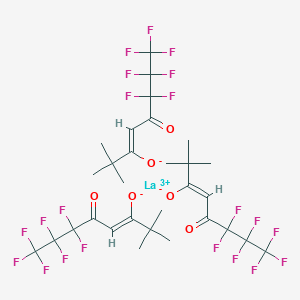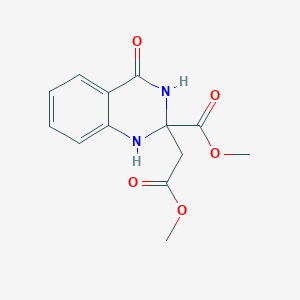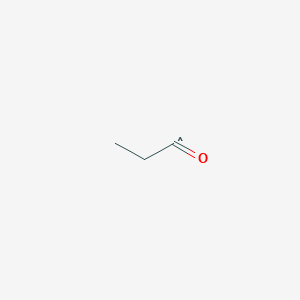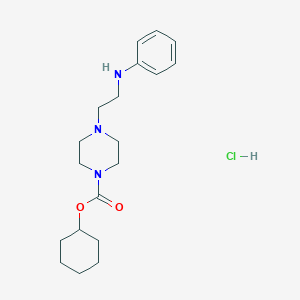
1-Piperazinecarboxylic acid, 4-(2-anilinoethyl)-, cyclohexyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazinecarboxylic acid, 4-(2-anilinoethyl)-, cyclohexyl ester, hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmacology and drug discovery. This compound is commonly referred to as PACE or PHCCC and is a potent allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4). In
Mecanismo De Acción
PACE acts as a positive allosteric modulator of 1-Piperazinecarboxylic acid, 4-(2-anilinoethyl)-, cyclohexyl ester, hydrochloride, which is a G protein-coupled receptor that is primarily expressed in the brain. Activation of 1-Piperazinecarboxylic acid, 4-(2-anilinoethyl)-, cyclohexyl ester, hydrochloride leads to the inhibition of neurotransmitter release and the modulation of neuronal excitability. PACE enhances the activity of 1-Piperazinecarboxylic acid, 4-(2-anilinoethyl)-, cyclohexyl ester, hydrochloride, leading to increased inhibition of neurotransmitter release and decreased neuronal excitability.
Efectos Bioquímicos Y Fisiológicos
The activation of 1-Piperazinecarboxylic acid, 4-(2-anilinoethyl)-, cyclohexyl ester, hydrochloride by PACE has been shown to have various biochemical and physiological effects. It can reduce the release of glutamate, a neurotransmitter that is implicated in various neurological disorders. PACE can also increase the release of GABA, an inhibitory neurotransmitter that can reduce neuronal excitability. Additionally, PACE has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using PACE in lab experiments is its potency and selectivity for 1-Piperazinecarboxylic acid, 4-(2-anilinoethyl)-, cyclohexyl ester, hydrochloride. This allows for precise modulation of neuronal activity and neurotransmitter release. However, PACE is a relatively new compound, and its long-term effects and potential toxicity are not well understood. Additionally, the synthesis of PACE can be challenging and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on PACE. One area of interest is the development of more potent and selective modulators of 1-Piperazinecarboxylic acid, 4-(2-anilinoethyl)-, cyclohexyl ester, hydrochloride. Additionally, further studies are needed to investigate the long-term effects and potential toxicity of PACE. Another area of interest is the investigation of PACE as a potential treatment for various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. Finally, the development of more efficient and scalable synthesis methods for PACE could facilitate its use in drug discovery and development.
Métodos De Síntesis
The synthesis of PACE involves the reaction of 4-(2-anilinoethyl)piperazine-1-carboxylic acid with cyclohexyl chloroformate in the presence of a base, followed by the addition of hydrochloric acid to produce the hydrochloride salt. This method has been optimized and modified by various researchers to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
PACE has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. It has been shown to have neuroprotective effects and can improve cognitive function in animal models. PACE has also been investigated as a potential treatment for pain and inflammation.
Propiedades
Número CAS |
19564-18-2 |
|---|---|
Nombre del producto |
1-Piperazinecarboxylic acid, 4-(2-anilinoethyl)-, cyclohexyl ester, hydrochloride |
Fórmula molecular |
C19H30ClN3O2 |
Peso molecular |
367.9 g/mol |
Nombre IUPAC |
cyclohexyl 4-(2-anilinoethyl)piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H29N3O2.ClH/c23-19(24-18-9-5-2-6-10-18)22-15-13-21(14-16-22)12-11-20-17-7-3-1-4-8-17;/h1,3-4,7-8,18,20H,2,5-6,9-16H2;1H |
Clave InChI |
FZQWBPPGQULUOO-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)OC(=O)N2CCN(CC2)CCNC3=CC=CC=C3.Cl |
SMILES canónico |
C1CCC(CC1)OC(=O)N2CCN(CC2)CCNC3=CC=CC=C3.Cl |
Otros números CAS |
19564-18-2 |
Sinónimos |
4-(2-Anilinoethyl)-1-piperazinecarboxylic acid cyclohexyl ester hydroc hloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



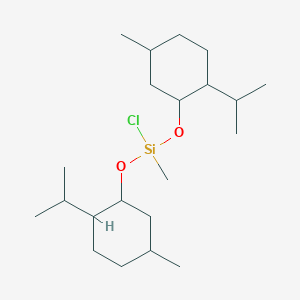

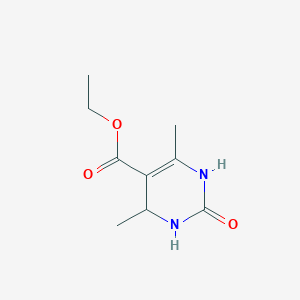
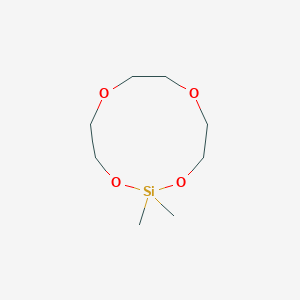
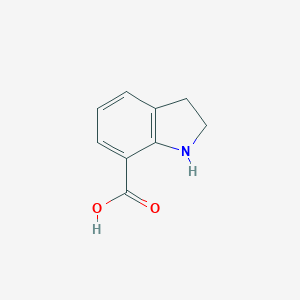
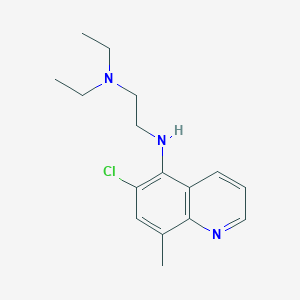
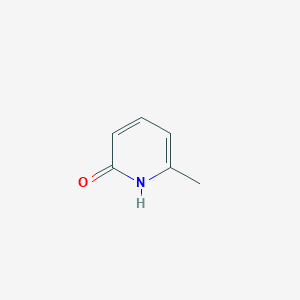
![(Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid](/img/structure/B103647.png)
